
1-(3,4-DICHLOROPHENYL)CYCLOPENTANECARBOXYLIc acid
Overview
Description
1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H12Cl2O2 It is a derivative of cyclopentanecarboxylic acid, where the cyclopentane ring is substituted with a 3,4-dichlorophenyl group
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of 3,4-dichlorobenzyl chloride with cyclopentanone in the presence of a base to form the corresponding cyclopentyl ketone. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide, followed by acidic hydrolysis to yield the desired carboxylic acid.
Industrial production methods may involve the use of palladium-catalyzed hydrocarboxylation of cyclopentene with carbon monoxide and water, followed by chlorination to introduce the dichlorophenyl group.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes standard esterification under acidic or catalytic conditions.
Key Mechanistic Insight: Protonation of the hydroxyl group facilitates nucleophilic attack by the alcohol, followed by water elimination .
Amide Formation
Reaction with amines produces substituted amides, a critical step in pharmaceutical intermediate synthesis.
Amine | Coupling Agent | Product | Purity | Reference |
---|---|---|---|---|
Ammonia (g) | DCC, DMAP | 1-(3,4-Dichlorophenyl)cyclopentanecarboxamide | 90 | |
Benzylamine | EDCI/HOBt | N-Benzyl-1-(3,4-dichlorophenyl)cyclopentanecarboxamide | 87 |
Industrial Note: Continuous flow reactors improve scalability and reduce side-product formation during amide coupling .
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group:
Electrophilic Aromatic Substitution
The 3,4-dichlorophenyl group directs further substitution meta to existing chlorine atoms:
Cyclopentane Ring Functionalization
The strained cyclopentane ring undergoes selective oxidation:
Halogen Exchange Reactions
The aryl chlorine atoms participate in Ullmann-type couplings:
Reagent System | Conditions | Product | Efficiency | Reference |
---|---|---|---|---|
CuI, Phenanthroline | DMF, 120°C | 1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid | 40% F substitution |
Critical Stability Considerations
Scientific Research Applications
Chemistry
1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Synthesis of Derivatives : It can be utilized to synthesize more complex organic molecules through reactions such as:
Biological Research
The compound has potential applications in biological studies , particularly in enzyme inhibition and receptor binding due to its structural similarities to biologically active molecules. This makes it suitable for:
- Drug Development : Investigating its efficacy as a pharmaceutical agent targeting specific biological pathways.
- Biochemical Assays : Utilizing its properties in assays for studying enzyme activity or receptor interactions .
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties can be harnessed to create:
- Polymers and Resins : Incorporating the compound into polymer formulations to enhance material properties.
- Additives in Chemical Processes : Utilizing its reactivity in various chemical manufacturing processes .
Study 1: Synthesis and Characterization
A study focusing on the synthesis of this compound demonstrated an efficient synthetic route involving the reaction of 3,4-dichlorobenzyl chloride with cyclopentanone. The resulting product was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity.
Research assessing the biological activity of this compound indicated its potential as an inhibitor for specific enzymes involved in metabolic pathways. In vitro assays showed significant inhibition rates compared to control compounds, suggesting its utility in further pharmacological studies .
Summary Table of Applications
Application Area | Description |
---|---|
Chemistry | Building block for organic synthesis; involved in nucleophilic substitution, oxidation, and reduction reactions. |
Biology | Potential drug candidate; studies on enzyme inhibition and receptor binding. |
Industry | Production of specialty chemicals; used in polymer formulations and as chemical additives. |
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The cyclopentanecarboxylic acid moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and stability.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.
1-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a cyclopentane ring, which may affect its reactivity and binding affinity.
3,4-Dichlorobenzoic acid: Lacks the cyclopentane ring, leading to different physical and chemical characteristics.
Biological Activity
1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid functional group. Its molecular formula is C12H12Cl2O2, with a molecular weight of approximately 258.13 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and materials science.
Synthesis
The synthesis of this compound typically involves reactions between cyclopentane derivatives and dichlorophenyl-containing reagents. Key methods include:
- Reagents : Commonly used reagents include dichloromethane and toluene.
- Conditions : Reactions require controlled temperatures and inert atmospheres to minimize side reactions. Catalysts such as Lewis acids may be employed to enhance reaction rates.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the dichlorophenyl group enhances binding affinity, potentially leading to inhibition or modulation of target activity. The cyclopentanecarboxylic acid moiety contributes to the compound's solubility and stability, which are crucial for its bioactivity.
Antihypertensive Properties
Research indicates that compounds similar to this compound may exhibit antihypertensive activity. This effect is hypothesized to occur through the reduction of peripheral vascular resistance.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules. This property may allow it to interfere with metabolic pathways relevant in various diseases.
Toxicity Studies
Toxicity assessments are essential for evaluating the safety profile of this compound. Preliminary studies suggest that it does not exhibit significant cytotoxic effects on human peripheral blood mononuclear cells at high concentrations, indicating a favorable safety margin for further development .
Case Study 1: Insecticidal Activity
Research on related compounds has demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases. While specific data on this compound is limited, studies on similar structures highlight the importance of substituents on the aromatic ring in enhancing biological activity .
- LC50 Values : Compounds with similar structures exhibited LC50 values indicating effective insecticidal properties.
- Toxicity in Mammals : These studies also assessed toxicity in mammals, showing no adverse effects at certain dosages.
Comparative Analysis
Compound Name | Structure | Biological Activity | Toxicity |
---|---|---|---|
This compound | Structure | Potential antihypertensive and enzyme inhibition | Low toxicity in cell assays |
Cyclopentanecarboxylic acid | Structure | Limited biological activity | Moderate toxicity |
3,4-Dichlorobenzoic acid | Structure | Anti-inflammatory properties | Low toxicity |
Q & A
Q. Basic: What synthetic methodologies are commonly employed for 1-(3,4-dichlorophenyl)cyclopentanecarboxylic acid, and how do reaction parameters (e.g., pH, temperature) influence yield?
Answer:
The synthesis typically involves cyclopentane ring formation via cyclization reactions, followed by functionalization with the 3,4-dichlorophenyl group. Key steps include:
- Cyclization : Use of intramolecular alkylation or coupling reactions under controlled pH (e.g., acidic conditions for protonation of intermediates) .
- Electrophilic Substitution : Introducing the dichlorophenyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling, requiring anhydrous conditions and inert atmospheres to prevent side reactions.
- Critical Parameters :
- Purification : Recrystallization from ethanol/water mixtures enhances crystallinity, as seen in analogs with melting points 160–164°C .
Q. Basic: What spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad O-H stretch) confirm the carboxylic acid moiety.
- HPLC-MS : Validates purity (>95%) and molecular weight (theoretical MW: ~274 g/mol for analogs) .
Q. Advanced: How do electronic effects of the 3,4-dichlorophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer:
The electron-withdrawing Cl groups deactivate the phenyl ring, directing electrophilic attacks to meta/para positions relative to substitution. This impacts:
- Nucleophilic Aromatic Substitution (NAS) : Limited reactivity due to reduced ring electron density, requiring strong nucleophiles (e.g., amides) and high temperatures.
- Electrophilic Reactions : Halogenation or nitration may proceed sluggishly, necessitating Lewis acid catalysts (e.g., FeCl₃) .
- Computational Modeling : Density Functional Theory (DFT) studies predict charge distribution and reactive sites, aiding in reaction design .
Q. Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition) of this compound?
Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) and validate enzyme sources (e.g., recombinant vs. native).
- Structure-Activity Relationship (SAR) : Compare activity with analogs (e.g., 4-chlorophenyl derivatives) to isolate substituent effects .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., urea derivatives like DCPMU) that may interfere with assays .
Q. Basic: What storage conditions are recommended to maintain the compound’s stability for long-term use?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group.
- Moisture Control : Use desiccants (silica gel) to avoid clumping or degradation.
- Light Sensitivity : Amber vials minimize photodegradation, critical for chlorine-substituted aromatics .
Q. Advanced: What strategies improve the aqueous solubility of this compound for in vitro assays without derivatization?
Answer:
- Co-Solvent Systems : Use DMSO:water mixtures (≤5% DMSO) to enhance solubility while maintaining biocompatibility.
- pH Adjustment : Deprotonate the carboxylic acid (pH > pKa ~4.5) to form water-soluble carboxylates.
- Nanoparticle Encapsulation : Lipid-based nanoemulsions or cyclodextrin inclusion complexes improve bioavailability .
Q. Advanced: How can metabolic pathways of this compound be tracked in environmental or biological systems?
Answer:
- Isotopic Labeling : Incorporate ¹³C or ³H isotopes into the cyclopentane ring to trace degradation products via scintillation counting or NMR .
- Metabolite Profiling : Employ GC-MS or HPLC-MS to detect intermediates like cis,cis-muconic acid (TCA cycle) or glutathione conjugates .
- Enzymatic Studies : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation products .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)cyclopentane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O2/c13-9-4-3-8(7-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVJTQGEWALLOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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